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Introduction

Tungsten ditelluride (WTez), a transition metal dichalcogenide (TMD), has garnered significant
interest for its unique electronic properties, including its semimetallic nature and potential as a
topological insulator in its monolayer form. The successful fabrication of high-performance
electronic devices based on 2D WTe: is critically dependent on the formation of low-resistance
ohmic contacts. High contact resistance can obscure the intrinsic properties of the material and
severely limit device performance.

These application notes provide a comprehensive guide for researchers on the fabrication of
ohmic contacts to 2D WTez. This document outlines various contact strategies, detailed
experimental protocols, and a summary of reported contact resistance values. Particular
emphasis is placed on the critical handling procedures required for this air-sensitive material.

Key Considerations for Ohmic Contacts to 2D WTe2

Achieving low-resistance ohmic contacts to 2D WTe: is a multifaceted challenge that involves
careful selection of contact metals, precise control over deposition processes, and meticulous
surface preparation and handling. Due to its propensity for oxidation, all fabrication steps
involving exposed WTe:z surfaces should ideally be performed in an inert-gas environment,
such as a glovebox.
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Material Properties and Challenges:

Air Sensitivity: WTez is highly susceptible to oxidation when exposed to ambient conditions.
This oxidation can create an insulating layer at the surface, leading to high contact
resistance and degraded device performance. Therefore, the use of a glovebox with low
oxygen and water levels (<1 ppm) is strongly recommended for the exfoliation, transfer, and
encapsulation of WTe: flakes.

Work Function Matching: To form an ohmic contact, the work function of the contact metal
should ideally align with the work function of WTez to minimize the Schottky barrier height.
However, Fermi level pinning at the metal-2D material interface can complicate this selection
process.

Van der Waals Contacts: Creating a clean interface between the metal contact and the WTe:z
flake is crucial. Van der Waals (vdW) contacts, formed by transferring a pre-fabricated metal
electrode or through gentle deposition techniques, can minimize chemical reactions and
disorder at the interface, leading to lower contact resistance.

Quantitative Data on Contact Metals

The selection of the contact metal is a critical factor in determining the performance of WTez-

based devices. The following table summarizes available quantitative data for different metals

used to contact 2D WTe:. It is important to note that direct comparative studies on a wide range

of metals are limited in the literature, and contact resistance can be highly dependent on the

specific fabrication conditions and the quality of the WTe: flake.
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Note: The available quantitative data for contact resistance to 2D WTez is currently sparse in
the literature. The table will be updated as more systematic studies become available.

Experimental Protocols

This section provides detailed protocols for the fabrication of ohmic contacts to 2D WTez.
These protocols are a synthesis of best practices reported in the literature and are designed to
minimize contamination and degradation of the WTe: flake.

Protocol 1: Fabrication of Ti/Au Contacts to 2D WTe2

This protocol describes the fabrication of top contacts using a standard electron-beam
lithography and thermal evaporation process. All steps involving the handling of WTe2 should
be performed inside a glovebox.

Materials and Equipment:

e Si/SiO2 substrate (with 285 nm or 300 nm oxide)

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.jacomex.com/glovebox-systems-semiconductor-microelectronics-rd/
https://ehs.utexas.edu/working-safely/equipment-safety/glove-box-program
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Bulk WTe: crystal
e Scotch tape
o Polydimethylsiloxane (PDMS) stamp
e Glovebox with Oz and Hz20 levels < 1 ppm
e Optical microscope
o Electron-beam lithography (EBL) system
e Spin coater
e Hot plate
e Thermal evaporator
» Resist developer (e.g., MIBK:IPA)
o Acetone, Isopropyl alcohol (IPA)
o Hexagonal boron nitride (hBN) flakes (for encapsulation)
e Van der Waals transfer stage
Procedure:
e Substrate Preparation:
o Clean the Si/SiO2 substrate by sonicating in acetone and IPA for 5 minutes each.

o Dry the substrate with a nitrogen gun and bake on a hotplate at 150°C for 5 minutes to
remove any residual moisture.

» Mechanical Exfoliation of WTe: (inside a glovebox):

o Use scotch tape to exfoliate thin flakes from a bulk WTez crystal.
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o Repeatedly peel the tape to obtain progressively thinner flakes.
o Transfer the exfoliated flakes onto a PDMS stamp.

o Inspect the flakes on the PDMS stamp under an optical microscope to identify few-layer
WTe: flakes.

Transfer of WTez to Substrate (inside a glovebox):

o Align the PDMS stamp with the desired location on the Si/SiO2 substrate using a transfer
stage.

o Gently bring the PDMS stamp into contact with the substrate and then slowly retract it,
leaving the WTe: flake on the substrate.

Electron-Beam Lithography:

[¢]

Spin-coat a layer of EBL resist (e.g., PMMA) onto the substrate covering the WTe: flake.

[¢]

Bake the substrate according to the resist manufacturer's specifications.

[e]

Define the contact pattern (source and drain electrodes) over the WTe:z flake using the
EBL system.

[e]

Develop the resist in a suitable developer to create openings for metal deposition.
Surface Cleaning (Optional but Recommended):

o Immediately before loading into the evaporator, a gentle in-situ cleaning step such as a
low-power argon plasma etch can be used to remove any resist residue from the contact
areas. This step should be carefully optimized to avoid damaging the WTe: flake.

Metal Deposition:
o Load the patterned substrate into a high-vacuum thermal evaporator.
o Evacuate the chamber to a base pressure of at least 1 x 10~7 Torr.

o Deposit a 3 nm thick layer of Titanium (Ti) at a rate of 0.2 A/s.
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o Without breaking the vacuum, deposit an 80 nm thick layer of Gold (Au) at a rate of 0.2

Ass[1].
e Lift-off:
o Immerse the substrate in acetone to dissolve the EBL resist and lift off the excess metal.
o Gently agitate the acetone if necessary.
o Rinse the substrate with IPA and dry with a nitrogen gun.
o hBN Encapsulation (inside a glovebox):
o Exfoliate a thin hBN flake onto a separate PDMS stamp.

o Using a vdW transfer stage, carefully align and place the hBN flake over the WTe:z device
to fully encapsulate it. This protects the WTe2 channel from degradation.

e Annealing (Optional):

o While not always reported for WTez, a post-fabrication annealing step can sometimes
improve contact resistance. This should be performed in a vacuum or inert gas
environment (e.g., Ar or N2). A starting point for optimization could be annealing at 150-
200°C for 30-60 minutes.

Protocol 2: Fabrication of Palladium (Pd) Diffused
Superconducting Contacts

This protocol describes a method to create highly transparent superconducting contacts to
WTe:z through the diffusion of Palladium. This is a specialized technique for studying the
superconducting properties of WTez.

Procedure:
» Patterning of Pd Bottom Contacts:

o Pattern parallel lines of Pd on a Si/SiOz substrate using EBL and e-beam evaporation. A
typical stack is 3 nm Ti (adhesion layer) followed by 15 nm Pd.
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o Perform lift-off in hot acetone.

e Van der Waals Stacking (inside a glovebox):
o Exfoliate hBN and WTe: flakes.

o Using a dry transfer technique, stack the hBN and WTe: flakes on top of the pre-patterned
Pd contacts.

o The stacking process itself, especially when followed by a brief heating step (e.g., 155°C
for ~10 minutes to release the polymer stamp), can initiate the diffusion of Pd into the
WTe2[3].

» Encapsulation and Further Processing (inside a glovebox):
o Fully encapsulate the WTe2 with a top layer of hBN.

o Further device processing, such as etching and deposition of top gates or additional
contacts, can be performed as needed.

Visualizing the Fabrication Workflow and Key
Relationships

To better illustrate the experimental process and the factors influencing ohmic contact
formation, the following diagrams are provided.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.researchgate.net/publication/321502704_Effect_of_annealing_temperature_on_TiAlNiAu_ohmic_contacts_on_undoped_AlN_films
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Substrate Preparation

Substrate Cleaning
(Acetone, IPA)

Device Fabrication (Glovebox)

Mechanical Exfoliation of WTe2

:

Transfer to Substrate

'

E-Beam Lithography

:

Resist Development

:

Metal Deposition
(e.g., Ti/Au)

:

Lift-off

:

hBN Encapsulation

Post-Fabrication

Annealing (Optional)

:

Electrical Characterization

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Influencing Factors

Annealing
(Temperature, Duration)

Surface Preparation
(Cleaning, Passivation)

Deposition Method
(Thermal vs. E-beam)

Interface Quality
(Cleanliness, Defects)

Contact Metal
(Work Function)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Creating Ohmic
Contacts to 2D WTez]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082480#creating-ohmic-contacts-to-2d-wte2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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